![molecular formula C20H23N5O2 B5538972 N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
Synthesis Analysis
The synthesis of compounds similar to N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves steps like chlorination and aminization. For example, a related compound was synthesized from pyrazolo[1,5-a]pyrimidine-5,7-diol through chlorination and aminization, as described by Lu Jiu-fu et al. (2015)(Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of related compounds can be determined using techniques such as X-ray diffraction. These compounds typically belong to specific crystal systems and space groups, providing insights into their molecular geometry and electronic structure(Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Compounds in the pyrazolo[1,5-a]pyrimidin-7-amine class exhibit a range of chemical reactions and properties. Their synthesis often involves specific reactions like cyclocondensation and formylation. They can serve as intermediates for the preparation of functional fluorophores and show significant fluorescence intensity in certain derivatives, as investigated by Castillo et al. (2018)(Castillo et al., 2018).
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Díaz et al. (2012) reported the synthesis and pharmacological activity of 1-arylpyrazoles as potent σ(1) receptor antagonists, including a compound similar to the one , which showed significant activity in neurogenic and neuropathic pain models, suggesting its potential for clinical development (Díaz et al., 2012).
Antitumor and Antimicrobial Applications
Gomha et al. (2018) synthesized a new series of azolopyrimidine derivatives incorporating morpholine moiety, demonstrating promising in vitro activities against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, indicating their potential as antitumor agents (Gomha et al., 2018).
Bektaş et al. (2010) developed novel 1,2,4-triazole derivatives with some showing good or moderate antimicrobial activities against various test microorganisms, highlighting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Fluorescent Properties and Synthetic Applications
Odin et al. (2022) reported the synthesis of ketone derivatives of propargylamines as synthetic equivalents of conjugated 2,4,1-enynones for the synthesis of acetylenic 2-pyrazolines and pyrazoles, demonstrating marked fluorescent abilities and potential for applications in material science (Odin et al., 2022).
Reaction Studies and Heterocyclic Synthesis
Shablykin et al. (2008) explored the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases, leading to various novel heterocyclic compounds, indicating the versatility of these compounds in organic synthesis (Shablykin et al., 2008).
properties
IUPAC Name |
N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-2-4-15(5-3-1)16-12-20(25-19(22-16)6-7-21-25)23-17-13-27-14-18(17)24-8-10-26-11-9-24/h1-7,12,17-18,23H,8-11,13-14H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIXGUWEMOMGPC-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2NC3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2COC[C@@H]2NC3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
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